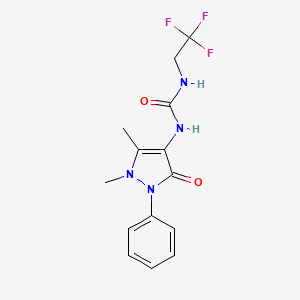

2-isobutyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, including compounds similar to 2-isobutyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, has been achieved through various methods. Notably, the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines presents a one-step approach yielding 2-substituted isoindole-1,3-diones, demonstrating the versatility of functional groups including nitro groups (Worlikar & Larock, 2008).

Molecular Structure Analysis

Isoindole-1,3-dione derivatives exhibit a range of molecular structures, with crystallographic studies revealing diverse bonding patterns and spatial arrangements. For example, the study of 2-(4-ethoxyphenyl)isoindoline-1,3-dione highlighted non-planar molecular structures, with distinct dihedral angles observed between core rings, showcasing the complexity of isoindole-1,3-dione derivatives (Duru et al., 2018).

Chemical Reactions and Properties

Isoindole-1,3-dione derivatives engage in a variety of chemical reactions. The electrophilic vinyl nitroso compounds, for instance, demonstrate a propensity for addition and cycloaddition reactions, highlighting the reactivity of the nitroso functional group within the isoindole-1,3-dione framework (Gilchrist & Roberts, 1983).

Physical Properties Analysis

The physical properties of isoindole-1,3-dione derivatives are influenced by their molecular structure. Vibrational spectroscopy studies, coupled with quantum chemical calculations, have provided insights into the structural and conformational properties of these compounds, revealing how substituents impact their vibrational modes and overall stability (Torrico-Vallejos et al., 2010).

Chemical Properties Analysis

Isoindole-1,3-dione derivatives exhibit a range of chemical properties, including their behavior as ligands in complex formation and their reactivity in various organic transformations. The synthesis of complexes with biologically active metals demonstrates the utility of these compounds in catalytic and biological contexts, further emphasizing their chemical versatility (Mahmudov et al., 2010).

Propiedades

IUPAC Name |

2-(2-methylpropyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-11(2)10-19-17(21)15-8-7-14(9-16(15)18(19)22)25-13-5-3-12(4-6-13)20(23)24/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRRGLOGNPOZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylpropyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(2,5-dioxo-1-imidazolidinyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5615246.png)

![1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5615247.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5615254.png)

![(1S*,3R*)-N~1~-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}-N~3~,N~3~,1,2,2-pentamethyl-1,3-cyclopentanedicarboxamide](/img/structure/B5615261.png)

![[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol](/img/structure/B5615262.png)

![2-(isothiazol-5-ylcarbonyl)-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5615265.png)

![3-amino-2-anilino-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5615281.png)

![3-methoxy-N-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5615291.png)

![4-{[3-(benzyloxy)phenyl]carbonothioyl}morpholine](/img/structure/B5615302.png)

![N-(1,1-dimethylpropyl)-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5615306.png)

![4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5615308.png)